molecular formula C15H20FNO4 B3121044 (S)-methyl 3-((tert-butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoate CAS No. 277745-41-2

(S)-methyl 3-((tert-butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoate

Cat. No. B3121044
M. Wt: 297.32 g/mol
InChI Key: RZWKMEPHTUARJQ-LBPRGKRZSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Intermediate Applications

  • Synthesis of Natural Product Biotin : A related compound, (R)-methyl 2-((tert-butoxycarbonyl) amino)-3-((tert-butyldimethylsilyl) thio) propanoate, serves as a key intermediate in the synthesis of Biotin, a water-soluble vitamin. This synthesis, starting from L-cystine, contributes to the metabolic cycle of catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).

  • Formation of Isoxazolyl Derivatives : (2S)-[3-(Anthracen-9-yl)-4,5-dihydroisoxazol-5-yl]methyl 2-[(tert-butoxycarbonyl)amino]propanoate was synthesized through 1,3-dipolar cycloaddition, demonstrating the compound's potential in creating structurally complex and fluorescence-active molecules (Memeo et al., 2014).

Safety And Hazards

This would involve a review of the compound’s safety data, including its toxicity, flammability, and any precautions that need to be taken when handling it.


Future Directions

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Please note that the availability of this information can vary greatly depending on the specific compound and the extent to which it has been studied. For a less well-known compound, some or all of this information may not be available. It’s always a good idea to consult multiple sources and speak with a knowledgeable professional when researching a specific compound.


properties

IUPAC Name

methyl (3S)-3-(3-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO4/c1-15(2,3)21-14(19)17-12(9-13(18)20-4)10-6-5-7-11(16)8-10/h5-8,12H,9H2,1-4H3,(H,17,19)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWKMEPHTUARJQ-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)C1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001139949
Record name Methyl (βS)-β-[[(1,1-dimethylethoxy)carbonyl]amino]-3-fluorobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001139949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-methyl 3-((tert-butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoate

CAS RN

277745-41-2
Record name Methyl (βS)-β-[[(1,1-dimethylethoxy)carbonyl]amino]-3-fluorobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=277745-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (βS)-β-[[(1,1-dimethylethoxy)carbonyl]amino]-3-fluorobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001139949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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